1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one
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Overview
Description
1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . This compound is characterized by the presence of an amino group, a bromomethyl group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one typically involves the bromination of a suitable precursor followed by amination. One common method involves the bromination of 2-methylphenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-chloromethyl)phenyl)propan-1-one: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(2-Amino-5-(methyl)phenyl)propan-1-one: Lacks the halogen substituent, affecting its reactivity and applications.
1-(2-Amino-5-(fluoromethyl)phenyl)propan-1-one: Contains a fluoromethyl group, which can influence its chemical properties and biological activity.
Uniqueness
1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for various chemical and biological applications .
Properties
Molecular Formula |
C10H12BrNO |
---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
1-[2-amino-5-(bromomethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12BrNO/c1-2-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6,12H2,1H3 |
InChI Key |
UCJNHZUNIHQMPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)CBr)N |
Origin of Product |
United States |
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